1,2-Bis(ethylsulphonyl)ethane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(ethylsulphonyl)ethane typically involves the reaction of ethylsulfonyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(ethylsulphonyl)ethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to sulfide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted ethane compounds .
Scientific Research Applications
1,2-Bis(ethylsulphonyl)ethane has several scientific research applications:
Chemistry: It is used in chromatography for the separation of complex mixtures.
Biology: It is utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(ethylsulphonyl)ethane involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include the inhibition of metabolic enzymes and the modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand used in organometallic chemistry.
1,2-Bis(diphenylphosphino)ethane: Another phosphine ligand with applications in catalysis.
Uniqueness
1,2-Bis(ethylsulphonyl)ethane is unique due to its dual ethylsulfonyl groups, which provide distinct chemical reactivity and stability compared to other similar compounds. Its applications in chromatography and pharmacokinetics further highlight its versatility and importance in scientific research .
Properties
CAS No. |
33976-39-5 |
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Molecular Formula |
C6H14O4S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
1,2-bis(ethylsulfonyl)ethane |
InChI |
InChI=1S/C6H14O4S2/c1-3-11(7,8)5-6-12(9,10)4-2/h3-6H2,1-2H3 |
InChI Key |
JCKAPFIQSHKDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCS(=O)(=O)CC |
Origin of Product |
United States |
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